molecular formula C24H19ClO5 B5474775 2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate

2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate

Cat. No.: B5474775
M. Wt: 422.9 g/mol
InChI Key: YUVRGZRHMCVIPI-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate” is a complex organic molecule. It contains an acryloyl group (a type of unsaturated carbonyl group), a chlorophenyl group (a benzene ring with a chlorine atom), and methoxyphenyl groups (benzene rings with methoxy groups). These components suggest that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an acryloyl group attached to a chlorophenyl group and two methoxyphenyl groups. The exact structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The acryloyl group could potentially undergo addition reactions, and the chlorophenyl group might undergo substitution reactions. The methoxy groups could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a drug, for example, the mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

[2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClO5/c1-28-18-12-13-19(21(26)14-9-16-7-10-17(25)11-8-16)23(15-18)30-24(27)20-5-3-4-6-22(20)29-2/h3-15H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVRGZRHMCVIPI-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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